3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is a chemical compound with the molecular formula C16H19ClN2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE typically involves the reaction of 3-chloro-o-toluidine with N,N-dimethyl-p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products .
Scientific Research Applications
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE include:
- N-ALPHA-(4-CHLORO-ORTHO-TOLYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE
- 3,3’-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide] .
Uniqueness
ALPHA-(3-CHLORO-O-TOLYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique reactivity and applications make it a valuable compound in various scientific and industrial fields .
Properties
Molecular Formula |
C16H17ClN2 |
---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
4-[(3-chloro-2-methylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17ClN2/c1-12-15(17)5-4-6-16(12)18-11-13-7-9-14(10-8-13)19(2)3/h4-11H,1-3H3 |
InChI Key |
JESPCWRBPXZKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.